

Synthesis of Non-4-en-6-yn-1-ol: A Detailed Technical Guide

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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

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Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for **Non-4-en-6-yn-1-ol**, a molecule of interest for its potential applications in medicinal chemistry and materials science. The synthesis is designed as a four-step process commencing with the commercially available starting material, pent-4-en-1-ol. The key transformations involve the protection of the primary alcohol, a regioselective hydroboration-iodination to form a key vinyl iodide intermediate, a Sonogashira cross-coupling reaction to construct the enyne backbone, and a final deprotection to yield the target compound. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Introduction

Non-4-en-6-yn-1-ol is a polyunsaturated alcohol containing both a double and a triple bond within its nine-carbon chain. The unique arrangement of these functional groups makes it a valuable synthon for the construction of more complex molecules, particularly in the fields of natural product synthesis and drug discovery. The enyne moiety is a common structural motif in a variety of biologically active compounds. This guide details a plausible and efficient synthetic pathway to access this versatile building block.

Proposed Synthetic Pathway

The synthesis of **Non-4-en-6-yn-1-ol** is proposed to proceed via the following four-step sequence:

- **Protection of pent-4-en-1-ol:** The primary alcohol of the starting material is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.
- **Hydroboration-Iodination:** The terminal alkene of the protected alcohol undergoes a regioselective anti-Markovnikov hydroboration followed by iodination to yield the corresponding (E)-vinyl iodide.
- **Sonogashira Coupling:** The vinyl iodide is then coupled with 1-butyne using a palladium-copper catalyst system to form the carbon skeleton of the target molecule.
- **Deprotection:** The TBDMS protecting group is removed to afford the final product, **Non-4-en-6-yn-1-ol**.

Experimental Protocols

Step 1: Synthesis of 5-(tert-butyldimethylsilyloxy)pent-1-ene

Reaction Scheme:

Procedure:

To a solution of pent-4-en-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) is added. The mixture is stirred at room temperature until the imidazole has completely dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)pent-1-ene as a colorless oil.

Step 2: Synthesis of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene

Reaction Scheme:

Procedure:

To a solution of 5-(tert-butyldimethylsilyloxy)pent-1-ene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solution is then cooled to 0 °C, and a solution of sodium hydroxide (3 M in water, 3.0 eq) is added slowly, followed by the portion-wise addition of iodine (2.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene.

Step 3: Synthesis of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne

Reaction Scheme:

Procedure:

To a solution of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene (1.0 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are added under an inert atmosphere. 1-Butyne (1.5 eq) is then bubbled through the solution. The reaction mixture is stirred at room temperature for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to give (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne.

Step 4: Synthesis of Non-4-en-6-yn-1-ol

Reaction Scheme:

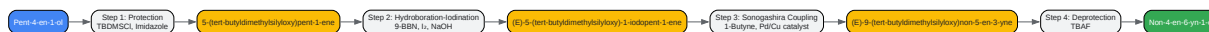
Procedure:

To a solution of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne (1.0 eq) in THF at 0 °C, a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford **Non-4-en-6-yn-1-ol** as a colorless oil.

Data Presentation

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)
1	TBDMS Protection	pent-4-en-1-ol	TBDMSCl, Imidazole, DMF	5-(tert-butyldimethylsilyloxy)pent-1-ene	~95
2	Hydroboration-Iodination	5-(tert-butyldimethylsilyloxy)pent-1-ene	9-BBN, I ₂ , NaOH	(E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene	~70-80
3	Sonogashira Coupling	(E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene	1-Butyne, Pd(PPh ₃) ₂ Cl ₂ , CuI, Et ₃ N	(E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne	~80-90
4	TBDMS Deprotection	(E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne	TBAF, THF	Non-4-en-6-yn-1-ol	~90

Mandatory Visualization



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Caption: Synthetic workflow for **Non-4-en-6-yn-1-ol**.

Conclusion

The proposed four-step synthesis provides a clear and efficient pathway to **Non-4-en-6-yn-1-ol** from a readily available starting material. The use of well-established and reliable reactions such as TBDMS protection, hydroboration, Sonogashira coupling, and TBAF deprotection ensures the practicality of this route for laboratory-scale synthesis. This technical guide offers detailed protocols and expected yields, serving as a valuable resource for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved overall yields.

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